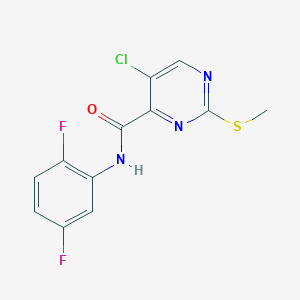

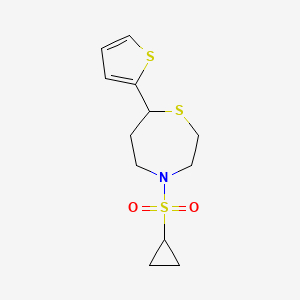

5-chloro-N-(2,5-difluorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-N-(2,5-difluorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide is a chemical compound that belongs to the pyrimidine family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.

Applications De Recherche Scientifique

Kinase Inhibitors Development

The synthesis and evaluation of novel compounds, including those related to the specified chemical structure, have been explored for their potential as kinase inhibitors. For instance, a study demonstrated the regioselective synthesis of 2,4-disubstituted-5-fluoropyrimidines, highlighting their potential role in anticancer drug discovery. These compounds, featuring biologically active molecular cores similar to 5-fluorouracil, are part of a broader effort to identify effective kinase inhibitors. The research emphasizes the importance of such compounds in the development of targeted cancer therapies (Wada et al., 2012).

Tubulin Polymerization Inhibitors

Another significant application involves the synthesis and structure-activity relationship (SAR) studies of triazolopyrimidines as anticancer agents. These compounds have demonstrated a unique mechanism of action by promoting tubulin polymerization in vitro without binding competitively with paclitaxel, thereby inhibiting the binding of vincas to tubulin. Such studies are crucial for developing new anticancer agents with unique mechanisms of action, capable of overcoming resistance attributed to several multidrug resistance transporter proteins (Zhang et al., 2007).

NF-kappaB and AP-1 Gene Expression Inhibitors

Research into the modification and improvement of the pyrimidine portion of certain compounds has led to the identification of inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors. These studies focus on optimizing the chemical structure to enhance potential oral bioavailability and efficacy in inhibiting crucial transcription factors involved in inflammation and cancer (Palanki et al., 2000).

Antimicrobial Agents

Compounds derived from pyrimidine structures have also been investigated for their antimicrobial properties. This research is part of ongoing efforts to develop novel anti-microbial agents capable of effectively targeting and inhibiting the growth of pathogenic bacteria, thus addressing the growing concern of antibiotic resistance (Limban et al., 2011).

Propriétés

IUPAC Name |

5-chloro-N-(2,5-difluorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF2N3OS/c1-20-12-16-5-7(13)10(18-12)11(19)17-9-4-6(14)2-3-8(9)15/h2-5H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHZSEXAZNADGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2653794.png)

![N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide](/img/structure/B2653801.png)

![N-(propan-2-yl)-N-{[2-(pyridin-2-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2653802.png)

![1-(3-Chloro-4-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2653806.png)

![3-{[4-(2-fluorophenyl)piperazino]carbonyl}-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2653813.png)

![5-((3-methoxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2653817.png)